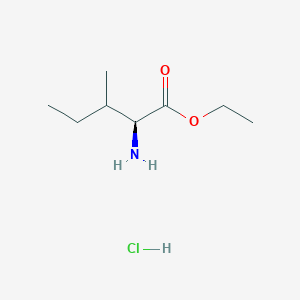

ethyl L-isoleucinate hydrochloride

Description

Properties

CAS No. |

56782-52-6 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-methylpentanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6?,7-;/m0./s1 |

InChI Key |

QQGRWNMNWONMOO-JWOPXBRZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC)N.Cl |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ethyl L-isoleucinate hydrochloride; Isoleucine ethyl ester hydrochloride; L-Isoleucine ethyl ester HCl; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl L-Isoleucinate Hydrochloride from L-Isoleucine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, research-level overview of the synthesis of ethyl L-isoleucinate hydrochloride, a critical amino acid derivative used extensively as a chiral building block in peptide synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss the critical parameters for process control and product validation.

Strategic Overview: The Fischer Esterification of Amino Acids

The conversion of L-isoleucine to its ethyl ester hydrochloride is a classic example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry.[1][2] However, the application of this reaction to amino acids introduces a unique chemical challenge that dictates the choice of reagents and conditions.

Causality Behind the Method:

L-isoleucine, like other amino acids, exists predominantly as a zwitterion in its solid state and at neutral pH. This internal salt structure, with a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺), renders the carboxylate an ineffective electrophile for nucleophilic attack by an alcohol.[3][4] To facilitate esterification, the equilibrium must be shifted to favor the cationic form of the amino acid, where the carboxylic acid group is protonated (-COOH).

This is achieved by conducting the reaction in a strongly acidic alcoholic solution. The acid serves two primary functions:

-

Protonation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by ethanol.[5][6][7]

-

Protonation of the Amino Group: The amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This not only prevents the basic amino group from neutralizing the acid catalyst but also protects it from participating in unwanted side reactions, such as amide formation.

A highly effective and convenient method for creating the necessary anhydrous acidic conditions is the in situ generation of hydrogen chloride (HCl) gas from the reaction of thionyl chloride (SOCl₂) with the alcohol solvent (ethanol).[8][9] This approach avoids the technical difficulties of handling and dissolving gaseous HCl while ensuring the reaction medium remains free of water, which could otherwise hydrolyze the ester product and shift the equilibrium back towards the starting materials.[7]

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed nucleophilic acyl substitution mechanism.

Caption: The Fischer-Speier esterification mechanism for L-isoleucine.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and high yield. Each step includes justifications grounded in chemical principles to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example | Key Safety Considerations |

| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | >98% | Sigma-Aldrich | General laboratory chemical |

| Absolute Ethanol | C₂H₅OH | 46.07 | >99.5%, Anhydrous | Fisher Scientific | Flammable liquid and vapor |

| Thionyl Chloride | SOCl₂ | 118.97 | >98%, For synthesis | Carl ROTH | Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water.[10][11][12] |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

100 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place L-isoleucine (e.g., 26.2 g, 0.2 mol) and a magnetic stir bar into the 500 mL three-neck round-bottom flask.

-

Add absolute ethanol (250 mL). The L-isoleucine will not fully dissolve, forming a suspension.

-

Assemble the apparatus in a fume hood. Fit the central neck with the dropping funnel, one side neck with the reflux condenser (with the drying tube on top), and the other with a glass stopper.

-

Begin stirring the suspension and cool the flask in an ice-water bath to 0-5 °C.

-

Causality: Cooling is critical to control the initial exothermic reaction between thionyl chloride and ethanol, preventing a dangerous temperature spike and uncontrolled evolution of HCl and SO₂ gas.[9]

-

-

Reagent Addition:

-

Carefully charge the dropping funnel with thionyl chloride (e.g., 21.5 mL, 35.7 g, 0.3 mol).

-

Add the thionyl chloride dropwise to the cold, stirring suspension over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Causality: A slow, controlled addition ensures that the generated gases (HCl, SO₂) can be safely vented through the reflux condenser and fume hood. This method of continuous addition prevents the accumulation of unreacted thionyl chloride, which could lead to a runaway reaction upon heating.[9] As the HCl is generated, the L-isoleucine will gradually dissolve.

-

-

Reaction and Reflux:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to a gentle reflux (approx. 78 °C) using the heating mantle and maintain for 3-5 hours.

-

Causality: Heating the reaction mixture drives the esterification equilibrium towards the product side, as described by Le Châtelier's principle.[7] The reflux ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Isolation of Crude Product:

-

After the reflux period, cool the clear, pale-yellow solution to room temperature.

-

Remove the excess ethanol and any remaining volatile reagents using a rotary evaporator under reduced pressure. Keep the water bath temperature below 50 °C.

-

The result will be a viscous oil or a semi-solid crude product.

-

Causality: Evaporation under reduced pressure is a gentle method to remove the solvent without decomposing the product.

-

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimum amount of hot absolute ethanol (e.g., 50-70 mL).

-

While the solution is still warm, slowly add anhydrous diethyl ether with gentle swirling until the solution becomes persistently cloudy.

-

Cool the flask first to room temperature, and then in an ice bath or refrigerator (0-4 °C) for several hours to complete crystallization.

-

Causality: This is a standard non-solvent crystallization technique. This compound is soluble in hot ethanol but poorly soluble in the less polar diethyl ether. The slow addition and cooling promote the formation of well-defined crystals, excluding impurities into the mother liquor.[13]

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Dry the purified product under high vacuum to a constant weight. A typical yield is 85-95%.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of ethyl L-isoleucinate HCl.

Product Characterization and Validation

Confirming the identity, purity, and structure of the final product is essential. The following methods are standard for validation:

-

Appearance: White to off-white crystalline solid.

-

Melting Point (M.p.): Literature values are typically in the range of 112-115 °C. A sharp melting point range is indicative of high purity.

-

¹H-NMR Spectroscopy: Provides structural confirmation by showing characteristic peaks for the ethyl group (triplet and quartet), the protons on the isoleucine backbone, and the absence of the carboxylic acid proton.

-

FT-IR Spectroscopy: Key signals include a strong absorption band around 1740-1750 cm⁻¹ (ester C=O stretch) and broad absorptions from 3000-2800 cm⁻¹ (N-H stretch of the ammonium salt).

-

Mass Spectrometry (MS): ESI-MS in positive ion mode will show the molecular ion for the free ester (the cation of the salt) at an m/z corresponding to [M+H]⁺.[14]

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. lobachemie.com [lobachemie.com]

- 13. scielo.br [scielo.br]

- 14. Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]

ethyl L-isoleucinate hydrochloride CAS number and synonyms

An In-Depth Technical Guide to Ethyl L-Isoleucinate Hydrochloride for Advanced Research and Development

Core Identification and Physicochemical Profile

This compound is the hydrochloride salt of the ethyl ester of L-isoleucine, an essential branched-chain amino acid.[1] In the laboratory and in industrial synthesis, it serves as a crucial chiral building block and a protected form of L-isoleucine. The presence of the hydrochloride salt enhances its stability and shelf-life, while the ethyl ester group temporarily masks the carboxylic acid functionality. This protection strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical intermediates, preventing the carboxyl group from undergoing unintended reactions while the amino group is being manipulated, or vice-versa.

Its solubility in polar organic solvents like ethanol is a direct consequence of its ionic nature (from the hydrochloride) and the polar ester group, making it amenable to a variety of reaction conditions.[2]

Table 1: Key Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| CAS Number | 56782-52-6 | [3][4][5] |

| Molecular Formula | C₈H₁₈ClNO₂ | [3][5][6] |

| Molecular Weight | 195.69 g/mol | [3] |

| IUPAC Name | ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | [5][7] |

| Common Synonyms | L-Isoleucine ethyl ester hydrochloride, H-Ile-OEt.HCl, (2S,3S)-ethyl 2-amino-3-methylpentanoate hydrochloride | [3][7] |

| InChI Key | QQGRWNMNWONMOO-LEUCUCNGSA-N | [3][7] |

| Appearance | Crystalline solid | [2] |

Synthesis: The Fischer Esterification Approach

The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of the parent amino acid, L-isoleucine. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its directness and use of relatively inexpensive reagents.

Causality of the Experimental Design: The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by hydrogen chloride, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic ethanol to attack the carbonyl carbon. The reaction is driven to completion by using a large excess of ethanol, which acts as both a reactant and the solvent, shifting the equilibrium toward the product side. The hydrogen chloride serves a dual purpose: it is the essential acid catalyst and it also protonates the amino group, forming an ammonium salt. This in-situ protection of the amine prevents it from engaging in side reactions, such as amide formation with another molecule of L-isoleucine.

Diagram: Synthesis Workflow via Fischer Esterification

Caption: Workflow for the synthesis of Ethyl L-Isoleucinate HCl.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a self-validating system adapted from established methodologies for amino acid esterification.[8]

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a drying tube. Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester product.

-

Reagent Charging: To the flask, add L-isoleucine (0.01 mol) and absolute ethanol (100 mL). The large excess of ethanol serves as the solvent and drives the reaction equilibrium.

-

Acidification: Introduce anhydrous hydrogen chloride. This can be achieved by bubbling dry HCl gas through the solution or by the careful, dropwise addition of a reagent like acetyl chloride, which reacts with ethanol to generate HCl in situ.

-

Reaction: Heat the mixture to reflux using a water bath and maintain reflux for approximately 24 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid spot is no longer visible.

-

Workup & Isolation: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or semi-solid.[8]

-

Purification: Recrystallize the crude product by dissolving it in a minimum volume of warm absolute ethanol, followed by the slow addition of anhydrous diethyl ether until turbidity persists. Cool the mixture to 0°C to induce crystallization.[8]

-

Final Steps: Collect the purified crystals by filtration, wash with a small amount of cold anhydrous ether to remove any residual soluble impurities, and dry under high vacuum. The final product should be a white crystalline solid.

Applications in Drug Development and Peptide Synthesis

The primary utility of this compound lies in its function as a transiently protected amino acid derivative, which is essential for the controlled and sequential construction of larger, more complex molecules.

Building Block in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, amino acids must be added one by one. This requires that the incoming amino acid has its amino group protected (e.g., with Fmoc or Boc) and its carboxyl group activated. This compound represents the C-terminal residue in a dipeptide synthesis. Before it can react with an N-protected amino acid, its amino group must be deprotected from the hydrochloride salt form into a free amine.

Deprotection/Neutralization Step: This is achieved by treating the hydrochloride salt with a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl and liberate the free amino group, which can then act as a nucleophile.[9]

Diagram: Role in Dipeptide Formation

Caption: Deprotection and coupling of Ethyl L-Isoleucinate HCl.

Intermediate for Prodrug Synthesis

This compound is also employed in the synthesis of prodrugs, where an active pharmaceutical ingredient (API) is chemically modified to improve its pharmacokinetic or pharmacodynamic properties. Esterifying an API with an amino acid derivative can enhance water solubility, improve membrane permeability, or target specific transporters.

A practical example is its use in creating amide-linked prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen.[8] The free amine of ethyl L-isoleucinate (after neutralization) can be coupled to the carboxylic acid of flurbiprofen to form an amide bond. This modification can alter the drug's release profile and potentially reduce gastrointestinal side effects.

Analytical Quality Control

Ensuring the identity, purity, and quality of this compound is critical for its successful use in synthesis. A multi-pronged analytical approach is necessary for lot release and validation.

Protocol 2: Purity Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of polar and ionizable compounds. The use of "green" solvents like ethanol is increasingly encouraged to reduce environmental impact.[10]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent protonation of the amine, leading to sharp, symmetrical peaks.

-

Mobile Phase B: Ethanol or Acetonitrile.[10]

-

Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This gradient effectively separates the polar starting materials and byproducts from the slightly more hydrophobic ester product.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) where the ester carbonyl group absorbs.

-

System Validation: The method is validated by injecting a known standard to determine the retention time and response factor. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The expected purity for synthetic applications should be >98%.

Complementary Techniques:

-

¹H-NMR Spectroscopy: Confirms the chemical structure by showing characteristic peaks for the ethyl group, the isoleucine backbone protons, and their respective integrations.

-

Mass Spectrometry (MS): Verifies the molecular weight of the cation (M+H)⁺, confirming the correct mass for the ethyl L-isoleucinate moiety.

-

FT-IR Spectroscopy: Shows characteristic stretches for the N-H bonds of the ammonium salt, the C=O of the ester, and C-O bonds.

References

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 56782-52-6 [amp.chemicalbook.com]

- 5. H64640.14 [thermofisher.com]

- 6. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]

- 7. L-Isoleucine ethyl ester hydrochloride | 56782-52-6 [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl L-Isoleucinate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl L-Isoleucinate Hydrochloride in Synthesis and Development

This compound is a crucial chiral building block and intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] As an ester derivative of the essential amino acid L-isoleucine, it offers a protected form of the amino acid that is amenable to a wide range of chemical transformations, particularly in peptide synthesis and the development of peptidomimetic drugs. The hydrochloride salt form enhances its stability and handling properties. However, to effectively utilize this compound in various reaction and purification processes, a thorough understanding of its solubility in different organic solvents is paramount. Solubility dictates the choice of reaction media, crystallization conditions for purification, and ultimately, the efficiency and scalability of a synthetic route.[3] This guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

The Bedrock of Solubility: Theoretical Principles

The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[4] For a compound like this compound, which possesses both ionic and organic characteristics, its solubility is a complex function of several factors.

Thermodynamics of Dissolution for a Salt

The dissolution of a salt in a solvent is a thermodynamic process that can be broken down into three conceptual steps:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid salt (endothermic). For this compound, this involves overcoming the electrostatic attractions between the protonated amino ester cation and the chloride anion.[5][6]

-

Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent to accommodate the solute ions (endothermic). This involves disrupting the intermolecular forces between solvent molecules.[6]

-

Solvation Energy: The energy released when the solute ions are solvated by the solvent molecules (exothermic). This is the result of favorable ion-dipole or other intermolecular interactions.[5]

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. A negative or small positive ΔHsol, coupled with a positive entropy of solution (ΔSsol), favors dissolution.

The Influence of Molecular Structure

This compound's structure features a combination of a nonpolar isobutyl side chain, a polar ester group, and an ionic ammonium chloride group. This amphiphilic nature means its solubility will be highly dependent on the properties of the organic solvent.

-

Polarity: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, are generally better at solvating the charged ammonium and chloride ions.[7]

-

Hydrogen Bonding: The protonated amino group of the solute can act as a hydrogen bond donor, while the ester carbonyl and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding will, therefore, have a significant impact on solubility.[8]

Key Factors Influencing Solubility

Several external and intrinsic factors can significantly alter the solubility of this compound.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process. However, the exact dependence of solubility on temperature is specific to each solute-solvent system.

Solvent Properties

The choice of solvent is the most critical factor determining the solubility of this compound. The table below summarizes the properties of common organic solvents relevant to solubility.

| Solvent Class | Example | Dielectric Constant (20°C) | Polarity Index | Hydrogen Bond Donor/Acceptor | General Solubility Expectations for this compound |

| Alcohols | Methanol, Ethanol | 32.7, 24.5 | 5.1, 4.3 | Both | Good solubility expected due to polarity and hydrogen bonding capabilities. |

| Esters | Ethyl Acetate | 6.02 | 4.4 | Acceptor | Moderate solubility expected; can interact with the ammonium group. |

| Ketones | Acetone | 20.7 | 5.1 | Acceptor | Moderate solubility expected due to its polarity. |

| Ethers | Diethyl Ether | 4.34 | 2.8 | Acceptor | Low solubility expected due to low polarity. |

| Chlorinated | Dichloromethane | 9.08 | 3.1 | Neither | Moderate to low solubility expected, depending on the ability to interact with the ionic part. |

Experimental Determination of Solubility: A Practical Approach

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[9][10][11]

Step-by-Step Protocol for Gravimetric Solubility Determination

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. b. Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.

-

Sample Withdrawal and Filtration: a. Allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. c. Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: a. Accurately weigh the container with the filtered solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination and Calculation: a. Once the solvent is completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute. b. The mass of the dissolved solute is the final weight minus the initial weight of the empty container. c. The mass of the solvent is the weight of the solution minus the mass of the dissolved solute. d. Calculate the solubility in desired units (e.g., g/100 g solvent, mg/mL, or mole fraction).

Solubility Data: A Comparative Perspective

Solubility of L-Isoleucine in Organic Solvents at 298.15 K

The following table presents the mole fraction solubility (x) of L-isoleucine in various organic solvents, which provides a baseline for understanding the behavior of the non-ionic part of the target molecule.[12][13]

| Solvent | Mole Fraction (x) × 104 |

| Methanol | 1.85 |

| Ethanol | 1.12 |

| n-Propanol | 0.89 |

| Isopropanol | 2.13 |

| n-Butanol | 0.65 |

| Isobutanol | 2.01 |

| Acetone | 0.15 |

| 2-Butanone | 1.23 |

| Methyl Acetate | 4.32 |

| Ethyl Acetate | 4.98 |

| Acetonitrile | 0.78 |

| 1,4-Dioxane | 1.95 |

Data sourced from Wang et al. (2024).[12][13]

The data for L-isoleucine shows that it has low but measurable solubility in a range of organic solvents, with higher solubility observed in more polar solvents like short-chain alcohols and esters.

Qualitative Solubility of Related Amino Acid Ester Hydrochlorides

-

L-Leucine Ethyl Ester Hydrochloride: This compound is structurally very similar to this compound, with the only difference being the position of a methyl group on the side chain. It is reported to be moderately soluble in water.[14]

-

L-Valine Ethyl Ester Hydrochloride: Another similar branched-chain amino acid ester hydrochloride. Its solubility in binary mixed solvents (ethanol-water) has been studied, indicating its solubility is influenced by the solvent composition.[15]

Based on this comparative data, it is reasonable to expect that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetone and ethyl acetate. Its solubility is likely to be low in nonpolar solvents.

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide valuable estimates of solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions.[16][17][18] It uses quantum chemical calculations to determine the surface polarization charge density (σ-profile) of a molecule. These σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the solute in a given solvent, from which solubility can be derived. COSMO-RS is particularly useful for screening a large number of solvents for a specific solute and can handle complex molecules like ionic liquids and pharmaceutical salts.[16][17]

UNIFAC (UNIQUAC Functional-group Activity Coefficients)

The UNIFAC group contribution method estimates activity coefficients in mixtures based on the functional groups present in the molecules.[19][20][21] The model assumes that the properties of a mixture are the sum of the contributions of its constituent functional groups. While traditionally used for non-electrolytes, modified UNIFAC models have been developed to predict the solubility of amino acids and their derivatives in various solvents.[19][20]

Conclusion

Understanding the solubility of this compound is essential for its effective application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, the key factors that influence it, and a practical methodology for its experimental determination. While direct quantitative data remains a gap in the literature, a comparative analysis of related compounds and the application of predictive models like COSMO-RS and UNIFAC can provide valuable insights to guide solvent selection and process optimization. As the demand for chiral building blocks like this compound continues to grow, a deeper understanding of its physicochemical properties, particularly its solubility, will be increasingly critical for innovation in the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Amino acid esters: Significance and symbolism [wisdomlib.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. webassign.net [webassign.net]

- 6. webassign.net [webassign.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. youtube.com [youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Collection - Solubility of LâIsoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 14. L-Leucine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 2743-40-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

- 17. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solubility models for amino acids and antibiotics | Semantic Scholar [semanticscholar.org]

- 21. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Sourcing High-Purity Ethyl L-Isoleucinate Hydrochloride for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials is a critical, yet often underestimated, determinant of project success. The integrity of an entire research and development pipeline can be compromised by impurities or inconsistencies in a single raw material. This guide provides an in-depth technical overview of the commercial landscape for high-purity ethyl L-isoleucinate hydrochloride (CAS No: 56782-52-6), a key building block in the synthesis of various pharmaceutical agents.[1][2][3] Beyond a simple list of vendors, this document outlines a robust framework for supplier evaluation, quality assessment, and integration into a Good Manufacturing Practice (GMP) environment, ensuring the scientific integrity and trustworthiness of your supply chain.

Understanding this compound: More Than Just a Molecule

This compound is the hydrochloride salt of the ethyl ester of L-isoleucine, an essential amino acid.[1][4] Its primary application in pharmaceutical development is as a chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly peptides and peptidomimetics. The presence of the ethyl ester group makes the carboxyl group of isoleucine more reactive for amide bond formation, a fundamental step in peptide synthesis.[5][6]

The hydrochloride salt form enhances the stability and handling characteristics of the compound, which is typically a white crystalline powder.[7] However, the seemingly straightforward nature of this molecule belies the complexities in ensuring its purity. Potential impurities can arise from the starting materials (L-isoleucine), the esterification process (e.g., residual reagents, by-products from side reactions), and degradation during storage.[6][8][9] These impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted side products, and potential toxicological risks in the final drug product.

The Commercial Landscape: Navigating Your Sourcing Options

The commercial availability of this compound spans a wide spectrum of suppliers, from large, well-established chemical catalogs to specialized manufacturers. Understanding the nuances of these different sources is the first step in a successful procurement strategy.

| Supplier Category | Typical Purity Levels | Scale of Supply | Quality Systems & Documentation | Best Suited For |

| Major Chemical Catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific) | 95-98%[2] | Research quantities (grams to kilograms) | Basic Certificate of Analysis (CoA) provided. Limited process transparency. | Early-stage research, process development, and non-GMP applications. |

| Specialty Chemical Manufacturers & Suppliers (e.g., BOC Sciences, AmbioPharm) | >99% (often customizable) | Kilogram to multi-ton scale | Often operate under GMP or cGMP guidelines.[5][] Can provide detailed process information and extensive analytical data. | Late-stage development, clinical trial material manufacturing, and commercial API synthesis. |

| Online Chemical Marketplaces (e.g., Echemi, Chemvia) | Variable (requires careful vetting) | Wide range of scales | Documentation quality varies significantly between listed suppliers.[1][11] Requires direct and thorough qualification of the actual manufacturer. | Initial supplier identification and cost comparison, followed by rigorous direct qualification. |

A Framework for Supplier Qualification: A Self-Validating System

Selecting a supplier should not be a passive act of purchasing. Instead, it must be a proactive and systematic process of qualification. The following workflow provides a self-validating system to ensure the quality and consistency of your supply of this compound.

Caption: Workflow for the qualification of a new supplier for a critical raw material.

Experimental Protocol: Critical Analysis of a Certificate of Analysis (CoA)

The CoA is the single most important document in the initial technical evaluation of a potential supplier. Do not simply file it away. Instead, treat it as a dataset to be critically interrogated.

Objective: To assess the quality of the supplier's analytical capabilities and the purity of their this compound.

Methodology:

-

Identity Confirmation:

-

Verify that the CoA includes confirmation of the material's identity using techniques such as Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple melting point is insufficient.

-

Cross-reference the reported chemical name, CAS number, and molecular formula with established databases.[1][2][3]

-

-

Purity Assessment:

-

The primary purity assay should be performed by a quantitative method, such as titration or High-Performance Liquid Chromatography (HPLC). A purity value of >99.0% is typically required for pharmaceutical applications.

-

Examine the chromatogram (if provided) for the presence of any impurity peaks. The CoA should specify the reporting threshold for impurities (e.g., >0.05%).

-

Pay close attention to the levels of specified and unspecified impurities. For a well-characterized process, key impurities should be identified and have specific limits.

-

-

Chiral Purity:

-

For a chiral molecule like this compound, the enantiomeric purity is critical. The CoA must include a determination of chiral purity, typically by chiral HPLC.

-

The acceptable limit for the D-enantiomer will be project-specific but is often required to be below 0.1%.

-

-

Residual Solvents:

-

The CoA should report the levels of residual solvents, determined by Gas Chromatography (GC).

-

Compare the reported levels to the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

-

-

Inorganic Impurities:

-

Look for results for heavy metals and residue on ignition (sulfated ash). These tests provide an indication of the overall level of inorganic impurities.

-

-

Consistency and Completeness:

-

Does the CoA include a batch number, manufacturing date, and retest date?

-

Is the document signed and dated by a quality assurance representative?

-

Request CoAs from multiple batches to assess batch-to-batch consistency.

-

The Importance of a GMP-Mindset, Even in Research

While formal GMP regulations may not apply to early-stage research, adopting a "GMP-mindset" when sourcing critical reagents like this compound is a prudent risk-mitigation strategy. The principles of GMP—traceability, documentation, and quality control—are fundamental to good science.[12][13][14]

By partnering with suppliers who can demonstrate robust quality systems, even for non-GMP grade materials, you are building a foundation for a seamless transition into later stages of development.[5][] A supplier who can provide detailed information on their synthesis route, impurity profiles, and analytical methods is a valuable partner in your research and development efforts.

Conclusion: A Strategic Approach to Sourcing

The selection of a commercial source for high-purity this compound is a strategic decision that extends far beyond a simple cost analysis. For researchers, scientists, and drug development professionals, a deep understanding of the commercial landscape, coupled with a rigorous, self-validating supplier qualification process, is essential. By treating raw material procurement with the same scientific rigor as any other aspect of the development process, you can ensure the integrity of your research, the quality of your clinical trial materials, and the ultimate success of your therapeutic program.

References

- 1. echemi.com [echemi.com]

- 2. L-Isoleucine ethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | 56782-52-6 [amp.chemicalbook.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. GMP Manufacturing | AmbioPharm [ambiopharm.com]

- 6. scielo.br [scielo.br]

- 7. nacalai.com [nacalai.com]

- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, China this compound Manufacturers, China this compound Suppliers - chemvia [chinachemnet.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. enkrisi.com [enkrisi.com]

- 14. edqm.eu [edqm.eu]

The Strategic Application of Ethyl L-Isoleucinate Hydrochloride as a Chiral Building Block in Asymmetric Synthesis

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the multifaceted role of ethyl L-isoleucinate hydrochloride as a versatile chiral building block in the synthesis of complex, stereochemically defined molecules. This guide provides not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for its effective use in asymmetric synthesis, reflecting field-proven insights and expertise.

Introduction: The Significance of Chiral Building Blocks from the Chiral Pool

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with different enantiomers potentially exhibiting vastly different pharmacological or toxicological profiles. The "chiral pool" refers to the collection of abundant, naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, which serve as invaluable starting materials for the synthesis of complex chiral molecules.

This compound, derived from the essential amino acid L-isoleucine, is a prime example of a versatile building block from the chiral pool. Its two contiguous stereocenters, along with its modifiable functional groups (an amine and an ester), provide a robust platform for the stereocontrolled construction of a variety of molecular architectures. This guide will delve into the practical applications of this valuable chiral synthon.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | Ethyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride | --INVALID-LINK-- |

| Synonyms | H-Ile-OEt·HCl, L-Isoleucine ethyl ester hydrochloride | --INVALID-LINK-- |

| CAS Number | 56782-52-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₈ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 195.69 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 127-131 °C | --INVALID-LINK-- |

| Solubility | Soluble in water and alcohols | --INVALID-LINK-- |

Core Synthetic Transformations and Protocols

The utility of this compound as a chiral building block is realized through a series of fundamental transformations that leverage its inherent stereochemistry. This section provides detailed, self-validating protocols for key synthetic operations.

N-Protection: A Prerequisite for Selective Reactions

To prevent unwanted side reactions at the primary amine, N-protection is a critical first step in many synthetic sequences. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and facile cleavage under acidic conditions.

Protocol 1: N-Boc Protection of this compound

-

Objective: To synthesize N-Boc-ethyl L-isoleucinate.

-

Causality: The hydrochloride salt must first be neutralized to the free amine to enable its reaction with the Boc-anhydride. Triethylamine (Et₃N) is a suitable organic base for this purpose. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) to ensure good solubility of the reactants.

A Comprehensive Spectroscopic Guide to Ethyl L-Isoleucinate Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for ethyl L-isoleucinate hydrochloride (CAS 56782-52-6), a key chiral building block in synthetic chemistry and drug development.[1][2] As researchers and developers, the unambiguous structural confirmation and purity assessment of such starting materials are paramount. This document moves beyond a simple data repository, offering a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and analytical methodology. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility.

The Analytical Imperative: Why Spectroscopic Characterization Matters

This compound is the ethyl ester of the essential amino acid L-isoleucine, presented as a hydrochloride salt. This form enhances stability and solubility, making it a convenient precursor for peptide synthesis and the creation of complex molecular architectures. Its structure contains two chiral centers, making stereospecific analysis critical. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule, allowing for:

-

Structural Verification: Confirming the correct connectivity of atoms and the presence of key functional groups.

-

Purity Assessment: Identifying residual solvents, starting materials, or side-products.

-

Stereochemical Integrity: Providing clues that support the expected stereochemistry.

This guide will dissect the data from the three primary spectroscopic methods used in modern chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Workflow for NMR Analysis

The following diagram outlines a robust workflow for acquiring high-quality NMR data.

References

potential biological activity of ethyl L-isoleucinate hydrochloride derivatives

An In-depth Technical Guide to the Potential Biological Activity of Ethyl L-Isoleucinate Hydrochloride Derivatives

Abstract

Derivatives of amino acids represent a fertile ground for the discovery of novel therapeutic agents, leveraging the inherent biocompatibility and stereochemical diversity of their parent structures. This technical guide focuses on the derivatives of this compound, an ester of the essential branched-chain amino acid (BCAA) L-isoleucine. We explore the strategic rationale for its derivatization, common synthetic pathways, and delve into the primary areas of its potential biological activity, with a significant focus on antimicrobial and anticancer applications. This document provides detailed experimental protocols for assessing these activities, summarizes key structure-activity relationship (SAR) insights, and presents a forward-looking perspective on future research avenues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for Derivatizing Amino Acid Esters

The Significance of L-Isoleucine and its Esters in Biological Systems

L-isoleucine is one of the three essential branched-chain amino acids (BCAAs), which the human body cannot synthesize de novo.[][2] It plays a critical role in protein synthesis, muscle metabolism, and energy regulation.[][2][3] Beyond its fundamental metabolic functions, L-isoleucine is involved in hemoglobin production, blood sugar regulation, and immune responses.[][2][3] Its applications extend to pharmaceuticals, where it is a key component in therapies for recovery and metabolic disorders, and in nutritional supplements designed to prevent muscle catabolism.[][4] The esterification of L-isoleucine to form compounds like ethyl L-isoleucinate enhances its utility as a chemical building block by protecting the carboxylic acid moiety, thereby allowing for selective modification of the amino group.

This compound: Physicochemical Properties and Role as a Synthetic Precursor

This compound is the ethyl ester of L-isoleucine, presented as a hydrochloride salt.[5][6][7] The salt form enhances the compound's stability and aqueous solubility, making it an ideal starting material for further chemical synthesis. The primary amine group of the isoleucinate moiety is nucleophilic and serves as the principal reaction site for derivatization, most commonly through acylation to form amide bonds.[8]

The Strategy of Derivatization for Enhancing Bioactivity

The modification of natural amino acids is a cornerstone of medicinal chemistry. Derivatization can transform a biologically important but therapeutically limited molecule into a potent drug candidate by:

-

Improving Pharmacokinetic Profiles: Enhancing stability, bioavailability, and half-life.[]

-

Increasing Potency: Modifying the structure to achieve higher affinity for a biological target.

-

Modulating Selectivity: Reducing off-target effects and associated toxicity.

-

Introducing Novel Bioactivities: Creating compounds with entirely new therapeutic applications not possessed by the parent amino acid.[9][10]

Synthesis of this compound Derivatives

General Synthetic Pathways

The most common strategy for synthesizing derivatives of this compound involves the formation of an amide bond between the free amino group of the isoleucinate ester and a carboxylic acid or its activated form (e.g., an acid chloride). This reaction is fundamental in peptide synthesis and is highly efficient.

Caption: General workflow for the synthesis of N-acyl ethyl L-isoleucinate derivatives.

Key Experimental Protocol: A General Method for Amide Coupling

This protocol describes a robust method for the synthesis of an N-acyl derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture for 20 minutes at 0 °C. The HOBt is included to suppress racemization and improve coupling efficiency.

-

Neutralization: In a separate flask, suspend this compound (1.1 eq) in anhydrous DCM. Add TEA or DIPEA (1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

-

Coupling Reaction: Transfer the neutralized ethyl L-isoleucinate solution to the activated carboxylic acid mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

Reaction Monitoring (Trustworthiness): Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of a new product spot.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. Each wash should be performed twice.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexane).

-

Characterization: Confirm the structure and purity of the final derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Major Areas of Potential Biological Activity

Research into amino acid derivatives has revealed significant potential in several therapeutic areas, most notably as antimicrobial and anticancer agents.[9][11]

Antimicrobial Activity

Amino acid-based compounds, including fatty acid derivatives, have been shown to possess potent antimicrobial properties.[10][12][13] The lipophilic side chain of isoleucine combined with a derivatized amino group can create an amphipathic structure capable of interacting with and disrupting microbial cell membranes.

One leading hypothesis for the antimicrobial action of N-acyl amino acid derivatives is their ability to act as surfactants. The lipophilic acyl chain and isoleucine side chain can insert into the lipid bilayer of bacterial membranes, while the more polar ester and amide components interact with the hydrophilic head groups. This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.

Caption: Hypothesized mechanism of antimicrobial action via membrane disruption.

The MIC assay is the gold standard for determining the antimicrobial potency of a compound.

Protocol:

-

Strain Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight at 37 °C.

-

Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

-

Controls (Trustworthiness): Include a positive control (microbes in broth, no compound) to ensure growth, a negative control (broth only) to check for sterility, and a solvent control (microbes in broth with the highest concentration of DMSO used) to rule out solvent toxicity.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary: Illustrative MIC Values

The following table summarizes representative MIC data for hypothetical N-acyl ethyl L-isoleucinate derivatives based on literature findings for similar compounds.[9][11][13]

| Derivative ID | N-Acyl Group | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| EI-C8 | Octanoyl | 16 | 64 | 32 |

| EI-C12 | Lauroyl | 8 | 32 | 16 |

| EI-C16 | Palmitoyl | 16 | 128 | 32 |

| EI-Bz | Benzoyl | >128 | >128 | >128 |

Data are illustrative and intended for comparative purposes.

Anticancer Activity

Derivatization of amino acids has also yielded compounds with significant cytotoxic activity against various cancer cell lines.[11][14][15] The mechanisms often involve the induction of apoptosis (programmed cell death) or cell cycle arrest.

Anticancer compounds can trigger apoptosis through intrinsic or extrinsic pathways. For many small molecules, the intrinsic (mitochondrial) pathway is key. The compound may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax, which in turn permeabilize the mitochondrial outer membrane. This releases cytochrome c, initiating a caspase cascade (activating Caspase-9 and then effector Caspase-3) that culminates in cell death.[16][17]

Caption: Simplified intrinsic pathway of apoptosis induced by a cytotoxic agent.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of the test derivatives.

-

Incubation: Incubate the cells with the compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading (Self-Validation): Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm. The intensity of the color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Data Summary: Illustrative IC₅₀ Values

The following table shows representative IC₅₀ data for hypothetical isoleucinate derivatives against various cancer cell lines, based on literature reports for similar structures.[11][16][18]

| Derivative ID | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) |

| EI-Sulf1 | Benzenesulfonamide | 25.5 | 42.1 | 38.7 |

| EI-Sulf2 | p-Toluenesulfonamide | 15.2 | 21.8 | 19.4 |

| EI-Napth | Naphthoyl | 8.9 | 12.5 | 11.3 |

Data are illustrative and intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights

By comparing the biological activity of various derivatives, key SAR insights can be established to guide the design of more potent and selective compounds.

-

Influence of N-Acyl Group: For antimicrobial activity, the length of the N-acyl chain is critical. Typically, chains of 8-12 carbons (C8-C12) show optimal activity, balancing the hydrophobicity needed for membrane insertion with sufficient aqueous solubility. For anticancer activity, bulky aromatic or heteroaromatic groups (e.g., sulfonamides, naphthoyl groups) often confer higher potency.[11]

-

Impact of Stereochemistry: The biological activity of amino acid derivatives is often dependent on the stereochemistry at the alpha-carbon. It has been noted that derivatives synthesized from the natural L-amino acids frequently exhibit greater biological activity than their D-enantiomers or racemic mixtures, likely due to better recognition by biological targets like enzymes or receptors.[13]

Caption: Logic diagram for Structure-Activity Relationship (SAR)-guided lead optimization.

Future Directions and Unexplored Potential

The field of ethyl L-isoleucinate derivatives is rich with opportunity. Future research should focus on:

-

Broadening the Scope of Activity: Screening derivatives against other targets, including viruses, parasites, and inflammatory pathways.

-

Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation compounds and predict their activity before synthesis.[11]

-

Pharmacokinetic Studies: Evaluating the in vivo stability, absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

-

Peptide Hybrids: Incorporating derivatized isoleucinate units into short peptides to create novel peptidomimetics with enhanced stability and cell-penetrating properties.[13]

Conclusion

This compound serves as an excellent and versatile scaffold for the development of novel bioactive molecules. Through straightforward synthetic modifications, primarily at the N-terminus, it is possible to generate derivatives with significant antimicrobial and anticancer potential. The key to unlocking this potential lies in a systematic approach that combines rational design, robust chemical synthesis, and rigorous biological evaluation. By understanding the structure-activity relationships that govern their function, researchers can continue to refine these compounds, paving the way for the development of new and effective therapeutic agents.

References

- 2. Isoleucine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 4. foodsweeteners.com [foodsweeteners.com]

- 5. Isoleucine derivatives [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | 56782-52-6 [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]

- 10. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor Activities of the Novel Isosteviol Derivative 10C Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation, Characterization, Antioxidant and Anticancer Activities of Compounds from Erythrina caffra Stem Bark Extract [mdpi.com]

- 18. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Ethyl L-Isoleucinate Hydrochloride in Solution-Phase Peptide Synthesis: A Technical Guide

Introduction: The Strategic Role of Amino Acid Ester Hydrochlorides in Peptide Chemistry

Solution-phase peptide synthesis (SPPS), though a classical technique, remains indispensable for the large-scale production of short peptides and for building complex peptide fragments.[1][2][3] Unlike its solid-phase counterpart, solution-phase synthesis allows for the purification and characterization of intermediates at each step, offering greater control over the final product's purity.[4] Within this methodology, the choice of starting materials is critical. Ethyl L-isoleucinate hydrochloride serves as a prime example of a strategically chosen C-terminal starting block.

Amino acid esters are frequently supplied as hydrochloride salts to enhance their stability and improve solubility in various solvents.[5] The salt form protects the reactive α-amino group from undesired side reactions and degradation, ensuring a longer shelf life.[5] Before its use in a coupling reaction, the free amine must be liberated in situ or in a separate step, a straightforward process that allows for controlled participation in the peptide bond formation.[6]

This guide provides an in-depth exploration of the use of this compound in the synthesis of a model dipeptide, N-(tert-Butoxycarbonyl)-L-alanyl-L-isoleucine ethyl ester (Boc-Ala-Ile-OEt). We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the rationale behind the experimental choices, offering researchers a comprehensive and practical resource.

Core Principles: The Chemistry of Peptide Bond Formation

The synthesis of a peptide bond is a condensation reaction between the carboxyl group of an N-protected amino acid and the amino group of a C-protected amino acid or peptide.[1] This process requires the activation of the carboxylic acid to overcome the high activation energy of direct amidation.[7] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used activating agents.[8]

The mechanism involves the reaction of the carbodiimide with the N-protected amino acid's carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack by the amino group of the C-terminal amino acid ester. However, the O-acylisourea can also rearrange into an unreactive N-acylurea, a common side reaction.[8] To mitigate this and to suppress racemization of the activated amino acid, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[8] HOBt rapidly converts the O-acylisourea to an active ester, which is more stable and reacts cleanly with the amine to form the desired peptide bond with minimal loss of stereochemical integrity.[8][9]

Experimental Protocols

This section details the synthesis of the dipeptide Boc-Ala-Ile-OEt, illustrating the practical application of this compound.

Protocol 1: Synthesis of Boc-Ala-Ile-OEt using EDC/HOBt

This protocol employs EDC, a water-soluble carbodiimide, which is advantageous because its urea byproduct can be easily removed during the aqueous work-up.[8]

Materials:

-

N-Boc-L-alanine (Boc-Ala-OH)

-

This compound (H-Ile-OEt·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 5 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIEA or TEA (1.1 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C. Causality: This step is crucial to deprotonate the ammonium salt to the reactive free amine, which acts as the nucleophile.

-

-

Activation of the Carboxyl Component:

-

In a separate flask, dissolve N-Boc-L-alanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (approx. 5 mL per mmol).

-

Cool this solution to 0 °C.

-

Add EDC·HCl (1.1 eq.) to the solution in one portion.

-

Stir the activation mixture at 0 °C for 20-30 minutes. Causality: Pre-activation ensures the formation of the HOBt-ester, minimizing side reactions and racemization before the amine component is introduced.[9]

-

-

Coupling Reaction:

-

To the activated carboxyl component mixture from step 2, add the neutralized amine solution from step 1 dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% Ethyl Acetate in Hexane.[10] The disappearance of the starting materials and the appearance of a new, higher spot indicates product formation.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x volume) - to remove excess DIEA/TEA and any unreacted amine.

-

Saturated NaHCO₃ solution (2 x volume) - to remove excess HOBt and unreacted Boc-Ala-OH.

-

Brine (1 x volume) - to remove residual water and salts.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude dipeptide.

-

If necessary, purify the crude product by flash column chromatography on silica gel.[4]

-

Data Presentation: Expected Outcome

| Parameter | Expected Value |

| Product | Boc-Ala-Ile-OEt |

| Molecular Weight | 344.45 g/mol |

| Typical Yield | 80-95% |

| Typical Purity (Post-Workup) | >90% |

| Physical Appearance | White solid or viscous oil |

Protocol 2: N-Terminal Boc Group Deprotection

This step removes the temporary Boc protecting group, exposing the N-terminal amine for further peptide chain elongation.

Materials:

-

Protected Dipeptide (Boc-Ala-Ile-OEt)

-

4 M HCl in 1,4-Dioxane or 25-50% Trifluoroacetic Acid (TFA) in DCM

-

Diethyl ether, cold

Procedure:

-

Dissolve the Boc-protected dipeptide (1.0 eq.) in a minimal amount of DCM (if using TFA) or use the HCl/Dioxane solution directly.

-

Add the acidic deprotection solution (e.g., 4 M HCl in Dioxane) and stir at room temperature for 1-2 hours.[11] Causality: The strong acid cleaves the acid-labile tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide.[12]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure. Co-evaporation with DCM can help remove residual TFA.[4]

-

Add cold diethyl ether to the residue to precipitate the dipeptide salt (H-Ala-Ile-OEt·HCl).[13]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The resulting dipeptide hydrochloride salt is ready for the next coupling step.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Caption: Mechanism of EDC/HOBt mediated peptide coupling.

Caption: Step-by-step workflow for dipeptide synthesis.

Conclusion and Best Practices

This compound is a versatile and stable C-terminal building block for solution-phase peptide synthesis. The protocols outlined demonstrate a robust and reproducible method for its incorporation into a peptide chain using standard carbodiimide chemistry. For researchers and drug development professionals, mastering these techniques is fundamental. Key considerations for success include the use of anhydrous solvents to prevent hydrolysis of activated intermediates, careful monitoring of the reaction by TLC to ensure completion, and a thorough aqueous work-up to simplify purification. By understanding the causality behind each step, scientists can effectively troubleshoot and adapt these protocols for the synthesis of a wide array of peptide targets.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chempep.com [chempep.com]

- 13. biotage.com [biotage.com]

Application Notes & Protocols: The Strategic Use of Ethyl L-Isoleucinate Hydrochloride in the Synthesis of Chiral Pharmaceutical Intermediates

Abstract

Ethyl L-isoleucinate hydrochloride is a pivotal chiral building block in modern pharmaceutical synthesis. Derived from the essential amino acid L-isoleucine, this compound offers a stereochemically defined backbone that is integral to the construction of complex, high-value active pharmaceutical ingredients (APIs). These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this intermediate. We will explore its chemical properties, discuss the causality behind common synthetic transformations, and provide a detailed, field-proven protocol for its conversion into a versatile protected amino alcohol intermediate.

Introduction: The Value Proposition of a Chiral Amino Ester

In the landscape of asymmetric synthesis, starting materials that offer both stereochemical purity and versatile functional handles are of paramount importance. This compound, the ethyl ester of L-isoleucine, is a prime example of such a precursor. Its structure features a primary amine and a carboxylic ester on a chiral scaffold, providing two distinct points for chemical modification. The hydrochloride salt form enhances its stability and simplifies handling, making it a reliable component in multi-step synthetic routes.[1]

The L-isoleucine backbone is particularly relevant in the design of protease inhibitors and other antiviral agents, where the specific stereochemistry is critical for binding to biological targets. By starting with a pre-defined chiral center from a readily available amino acid, synthetic routes can be significantly shortened, avoiding complex and often low-yielding asymmetric induction steps.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56782-52-6 | [2][3] |

| Molecular Formula | C₈H₁₈ClNO₂ | [2][3] |

| Molecular Weight | 195.69 g/mol | [3][4] |

| Appearance | White to off-white powder/crystalline solid | [4][5] |

| Purity | Typically ≥98% | [3][6] |

| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [1][7] |

| Stability | Stable under normal storage conditions. Hygroscopic nature is not prominent but should be stored in tightly sealed containers. | [7][8] |

Core Synthetic Strategies & Mechanistic Rationale

The utility of this compound stems from the orthogonal reactivity of its amine and ester functional groups. A typical synthetic workflow involves the selective protection of one group to allow for the controlled transformation of the other.

Figure 1: General workflow for converting Ethyl L-Isoleucinate HCl into other valuable chiral intermediates.

-

Step 1: N-Protection: The primary amine is nucleophilic and readily reacts under both acidic and basic conditions. To isolate the reactivity of the ester, the amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting carbamate is exceptionally stable to a wide range of reagents (e.g., reducing agents, organometallics) but can be cleanly removed with mild acid, a cornerstone of modern peptide and intermediate synthesis.[9]

-

Step 2: Ester Reduction: With the amine protected, the ester can be selectively reduced to a primary alcohol. This transformation is critical for creating chiral amino alcohol scaffolds. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, a milder reagent like sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) is often preferred. These reagents exhibit greater functional group tolerance and lead to cleaner reactions with simpler workups, a key consideration in process development. The resulting N-Boc protected (2S,3S)-2-amino-3-methyl-1-pentanol is a highly versatile intermediate for further elaboration.

-

Step 3: Deprotection and Further Derivatization: The final step involves the removal of the Boc protecting group, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This unmasks the primary amine, yielding the chiral amino alcohol hydrochloride salt, ready for subsequent coupling reactions (e.g., amide bond formation, reductive amination) to build the final API structure.

Detailed Protocol: Synthesis of N-Boc-(L)-Isoleucinol

This protocol details the two-step conversion of this compound to N-Boc-(2S,3S)-2-amino-3-methyl-1-pentanol, a valuable chiral intermediate.

Objective